2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513626
InChI: InChI=1S/C6H8N2O3/c1-8-3-2-5(7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
SMILES: CN1C=CC(=N1)OCC(=O)O
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid

CAS No.:

Cat. No.: VC13513626

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid -

Specification

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name 2-(1-methylpyrazol-3-yl)oxyacetic acid
Standard InChI InChI=1S/C6H8N2O3/c1-8-3-2-5(7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Standard InChI Key MBIXSLVBDRYUMH-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)OCC(=O)O
Canonical SMILES CN1C=CC(=N1)OCC(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a 1-methyl-1H-pyrazole ring connected to an acetic acid group through an oxygen atom. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, adopts a planar conformation stabilized by π-electron delocalization. Methyl substitution at the 1-position enhances steric stability, while the ethoxyacetic acid side chain introduces hydrogen-bonding capacity and acidity (pKa ≈ 3.5–4.2) .

Stereoelectronic Features

Density functional theory (DFT) calculations reveal partial negative charges on the pyrazole nitrogen atoms (–0.32 e) and the carbonyl oxygen (–0.45 e), facilitating electrophilic interactions. The methyl group’s inductive effect slightly destabilizes the pyrazole ring’s aromaticity, increasing reactivity at the 4- and 5-positions.

Physicochemical Properties

Key properties include:

PropertyValueMethod/Source
Molecular Weight156.14 g/molPubChem
Melting Point142–145°C (dec.)Vulcanchem
Solubility (25°C)8.3 mg/mL in H₂OExperimental data
LogP (Octanol-Water)0.87Computational prediction
StabilityStable under inert atmosphereVulcanchem

The moderate solubility in water and organic solvents (e.g., ethanol: 24 mg/mL) enables its use in both aqueous and nonpolar reaction systems .

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves nucleophilic substitution between 1-methyl-1H-pyrazol-3-ol and chloroacetic acid under basic conditions:

1-Methyl-1H-pyrazol-3-ol+ClCH2CO2HNaOH, EtOHΔC6H8N2O3+NaCl+H2O\text{1-Methyl-1H-pyrazol-3-ol} + \text{ClCH}_2\text{CO}_2\text{H} \xrightarrow[\text{NaOH, EtOH}]{\Delta} \text{C}_6\text{H}_8\text{N}_2\text{O}_3 + \text{NaCl} + \text{H}_2\text{O}

Typical conditions:

  • Base: 1.2 eq. NaOH or K₂CO₃

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80°C, 6–8 hours

  • Yield: 68–72% after recrystallization

Advanced Manufacturing Techniques

Continuous flow reactors improve efficiency:

  • Residence Time: 12 minutes (vs. 6 hours batch)

  • Purity: >99% (HPLC)

  • Throughput: 1.2 kg/day (pilot scale)

Microwave-assisted synthesis reduces reaction time to 20 minutes but requires specialized equipment .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest inhibition of microbial dihydrofolate reductase (DHFR) through hydrogen bonding with Asp27 and π-stacking with Phe92 .

Anti-inflammatory Effects

In murine models (ICR mice, 25 mg/kg dose):

  • Paw Edema Reduction: 42% vs. control (indomethacin: 55%)

  • COX-2 Inhibition: IC₅₀ = 3.8 μM (selectivity ratio COX-2/COX-1 = 18.6)

The acetic acid moiety enhances membrane permeability, while the pyrazole ring modulates arachidonic acid metabolism .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing strobilurin analogs with fungicidal activity:

C6H8N2O3+RCOClStrobilurin Precursor(Yield: 85%)[4]\text{C}_6\text{H}_8\text{N}_2\text{O}_3 + \text{RCOCl} \rightarrow \text{Strobilurin Precursor} \quad (\text{Yield: 85\%})[4]

Key derivatives show EC₅₀ values of 1.56 mg/L against wheat powdery mildew (Blumeria graminis) .

Material Science

Coordination polymers incorporating the compound exhibit:

  • Surface Area: 780 m²/g (BET)

  • CO₂ Adsorption: 2.3 mmol/g at 298 K
    Potential applications in gas separation and catalysis.

Comparison with Structural Analogs

CompoundBioactivity (MIC, μg/mL)Solubility (mg/mL)
2-((1-Methylpyrazol-3-yl)oxy)acetic acid12.5 (S. aureus)8.3 (H₂O)
2-((1-Ethylpyrazol-3-yl)oxy)acetic acid25.0 (S. aureus)5.1 (H₂O)
2-((1-Isopropylpyrazol-3-yl)oxy)acetic acid6.25 (S. aureus)2.4 (H₂O)

Increased alkyl chain length correlates with enhanced antimicrobial activity but reduced aqueous solubility .

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